N,N-DIETHYL-4-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]ANILINE
Overview
Description
N,N-DIETHYL-4-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]ANILINE is a complex organic compound with the molecular formula C22H30N4O. It is known for its unique structure, which includes a piperazine ring and a methoxyphenyl group.
Preparation Methods
The synthesis of N,N-DIETHYL-4-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]ANILINE typically involves the reaction of N,N-diethylaniline with 4-(2-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
N,N-DIETHYL-4-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
N,N-DIETHYL-4-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]ANILINE has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application being studied .
Comparison with Similar Compounds
N,N-DIETHYL-4-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]ANILINE can be compared with other similar compounds, such as:
- N,N-Diethyl-4-[(Z)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl]aniline
- N,N-Diethyl-4-[(Z)-{[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl]aniline These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific methoxyphenyl group, which imparts distinct characteristics and potential applications .
Properties
IUPAC Name |
N,N-diethyl-4-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-4-24(5-2)20-12-10-19(11-13-20)18-23-26-16-14-25(15-17-26)21-8-6-7-9-22(21)27-3/h6-13,18H,4-5,14-17H2,1-3H3/b23-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAXDDYILJZRM-NKFKGCMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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